molecular formula C20H21F2NO3 B5497093 2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzenediol

2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzenediol

Cat. No. B5497093
M. Wt: 361.4 g/mol
InChI Key: MDLGEKUMXXXUPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzenediol, also known as DFB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DFB is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating cellular signaling pathways.

Scientific Research Applications

2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzenediol has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of PTPs, which are enzymes that play a crucial role in regulating cellular signaling pathways. PTPs are involved in a wide range of biological processes, including cell growth, differentiation, and apoptosis. 2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzenediol has been shown to inhibit the activity of several PTPs, including PTP1B, TCPTP, and SHP2. This inhibition can lead to the activation of downstream signaling pathways, which can have a variety of effects on cellular processes.

Mechanism of Action

2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzenediol inhibits the activity of PTPs by binding to the catalytic site of the enzyme. This binding prevents the enzyme from dephosphorylating its substrate, leading to the activation of downstream signaling pathways. The exact mechanism of action of 2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzenediol is still under investigation, but it is thought to involve the formation of a covalent bond between the inhibitor and the enzyme.
Biochemical and Physiological Effects:
2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzenediol has been shown to have a variety of biochemical and physiological effects. It has been shown to increase insulin sensitivity in obese mice, suggesting that it may have potential applications in the treatment of diabetes. 2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzenediol has also been shown to inhibit the proliferation of cancer cells in vitro and in vivo, suggesting that it may have potential applications in cancer therapy. In addition, 2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzenediol has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzenediol has several advantages for use in lab experiments. It is a potent and selective inhibitor of PTPs, which makes it a valuable tool for studying cellular signaling pathways. It is also stable and easy to synthesize, which makes it a cost-effective option for researchers. However, there are also some limitations to using 2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzenediol in lab experiments. It has poor solubility in water, which can make it difficult to work with. In addition, it has not been extensively studied in humans, so its potential side effects and toxicity are not well understood.

Future Directions

There are several potential future directions for research on 2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzenediol. One area of interest is the development of more potent and selective inhibitors of PTPs. Another area of interest is the investigation of the potential therapeutic applications of 2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzenediol in the treatment of diabetes, cancer, and neurodegenerative diseases. Finally, the development of new methods for synthesizing and delivering 2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzenediol may also be an area of future research.

Synthesis Methods

2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzenediol can be synthesized using a multi-step process that involves the coupling of 3-(2-bromoethyl)-1-(3,4-difluorophenyl)piperidine with 2,4-dihydroxybenzoic acid followed by the removal of protecting groups. The final product is obtained as a white solid with a purity of over 99%.

properties

IUPAC Name

[3-[2-(3,4-difluorophenyl)ethyl]piperidin-1-yl]-(2,6-dihydroxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2NO3/c21-15-9-8-13(11-16(15)22)6-7-14-3-2-10-23(12-14)20(26)19-17(24)4-1-5-18(19)25/h1,4-5,8-9,11,14,24-25H,2-3,6-7,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLGEKUMXXXUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(C=CC=C2O)O)CCC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({3-[2-(3,4-Difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzenediol

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